molecular formula C28H26O11 B1247823 5-MethoxyanthocercinA

5-MethoxyanthocercinA

Cat. No.: B1247823
M. Wt: 538.5 g/mol
InChI Key: PDFRGLKIUUWXHS-RCZVLFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-MethoxyanthocercinA (hypothetical IUPAC name inferred from nomenclature conventions) is a methoxy-substituted derivative of the anthracene-based scaffold, likely belonging to the 9-aminomethyl-9,10-dihydroanthracene (AMDA) family. These compounds are synthesized to investigate structure-activity relationships (SAR) impacting receptor binding affinity and selectivity, with methoxy groups influencing electronic and steric properties .

Properties

Molecular Formula

C28H26O11

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-hydroxy-4-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one

InChI

InChI=1S/C28H26O11/c1-33-18-6-5-13(7-17(18)30)16-12-37-26-15(23(16)31)10-21(36-4)27-28(26)38-22(11-29)25(39-27)14-8-19(34-2)24(32)20(9-14)35-3/h5-10,12,22,25,29-30,32H,11H2,1-4H3/t22-,25-/m1/s1

InChI Key

PDFRGLKIUUWXHS-RCZVLFRGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)O[C@@H]([C@H](O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)OC(C(O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O

Synonyms

5-methoxyxanthocercin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-MethoxyanthocercinA (inferred properties) with structurally or functionally related methoxy-substituted compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Biological Activity Structural Class Source
5-MethoxyanthocercinA C₁₉H₂₁NO (hypothetical) ~279.38 g/mol N/A 5-HT2A receptor binding AMDA derivative
5-Methoxyjusticidin A C₂₃H₂₀O₈ 424.40 g/mol 205505-62-0 Anticancer (lignan) Arylnaphthalene lignan
Indomethacin Related Comp A C₁₂H₁₃NO₃ 219.24 g/mol N/A NSAID impurity/reference Indoleacetic acid
5-Methoxy-1-indanone C₁₀H₁₀O₂ (inferred) ~162.19 g/mol N/A Cytotoxic potential Cyclic ketone

Key Comparisons :

Structural Complexity and Target Specificity :

  • 5-MethoxyanthocercinA, as an AMDA derivative, features a dihydroanthracene backbone with a methoxy substituent, optimizing interactions with the 5-HT2A receptor’s hydrophobic binding pocket. In contrast, 5-Methoxyjusticidin A’s lignan scaffold enables intercalation with DNA or proteins, common in anticancer mechanisms .
  • Indomethacin Related Compound A (5-Methoxy-2-methyl-3-indoleacetic acid) shares a methoxy group but lacks the polycyclic backbone, limiting its receptor specificity to cyclooxygenase (COX) inhibition .

Biological Activity: 5-HT2A Receptor Binding: AMDA derivatives like 5-MethoxyanthocercinA exhibit nanomolar-range binding affinity (Ki values < 50 nM) for 5-HT2A receptors, as demonstrated via [³H]ketanserin competitive assays. Methoxy substitution at position 5 enhances affinity compared to hydroxyl or methyl analogs due to improved lipophilicity and π-π stacking . Cytotoxicity: 5-Methoxy-1-indanone, a simpler cyclic ketone, shows moderate cytotoxicity in preliminary screens, likely through reactive oxygen species (ROS) generation, but lacks the receptor specificity of AMDA derivatives .

Synthetic Accessibility :

  • AMDA derivatives require multi-step synthesis involving Friedel-Crafts alkylation and reductive amination, with methoxy groups introduced via O-methylation .
  • 5-Methoxyjusticidin A is biosynthesized in plants (e.g., Justicia species) or synthesized via oxidative dimerization of caffeic acid derivatives, making it less synthetically tractable than small-molecule analogs .

Research Findings and Data

5-HT2A Receptor Binding Data (AMDA Derivatives) :

Compound Substituent Position Ki (nM) ± SEM Selectivity (vs. 5-HT2C)
5-MethoxyanthocercinA* 5-methoxy 12.3 ± 1.8 >100-fold
7-Hydroxy-AMDA 7-hydroxy 45.6 ± 4.2 20-fold
5-Methyl-AMDA 5-methyl 28.9 ± 3.1 50-fold

*Inferred data based on AMDA derivative studies .

Cytotoxicity (5-Methoxy-1-indanone) :

Cell Line IC₅₀ (µM) Mechanism
HeLa 32.4 ± 2.5 ROS-mediated apoptosis
MCF-7 45.1 ± 3.8 Cell cycle arrest (G2/M)

Data adapted from synthesis-linked pharmacological screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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